molecular formula C9H6O2 B1367192 2-Ethynylbenzoic acid CAS No. 33578-00-6

2-Ethynylbenzoic acid

Cat. No. B1367192
CAS RN: 33578-00-6
M. Wt: 146.14 g/mol
InChI Key: IOSGANIYBODQTB-UHFFFAOYSA-N
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Description

2-Ethynylbenzoic acid is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .


Synthesis Analysis

The synthesis of 2-Ethynylbenzoic acid involves a process called iodolactonization of 2-alkynylbenzoic acids . This process is carried out at 100 °C in ionic liquids as unconventional solvents and with molecular iodine as the iodine source . The regiochemical outcome of this process is strongly dependent on the nature of the ionic liquid medium .


Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzoic acid consists of 9 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Ethynylbenzoic acid are quite complex. One study discusses the iodolactonization of 2-alkynylbenzoic acids, which is a key step in the synthesis of 2-Ethynylbenzoic acid . This reaction is carried out in ionic liquids and involves the use of molecular iodine .


Physical And Chemical Properties Analysis

2-Ethynylbenzoic acid has a boiling point of 282.1±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 128.4±17.3 °C . The compound’s index of refraction is 1.592 .

Scientific Research Applications

Thermoresponsive Material in Chiroptical Property Induction

2-Ethynylbenzoic acid derivatives, such as poly(4‘-ethynylbenzo-15-crown-5), have been explored for their thermoresponsive properties. These materials exhibit a chiral on−off switching property, making them potential candidates for advanced materials with temperature-sensitive optical characteristics (Sakai et al., 2006).

Enhancing Solar Cell Efficiency

Compounds related to 2-ethynylbenzoic acid have been studied for their role in improving the efficiency of dye-sensitized solar cells. For example, 4-((7-ethynylbenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)benzoic acid, when used as an electron-acceptor, has shown to significantly boost the power conversion efficiency in these cells (Yang et al., 2016).

Polymer Synthesis

The thermal solid-state polymerization of p-ethynylbenzoic acid (EBA), a compound similar to 2-ethynylbenzoic acid, has been explored. This process leads to the creation of amorphous poly(phenylacetylene) derivatives, which have potential applications in materials science (Njus et al., 2005).

Dye-Sensitized Solar Cells (DSSCs)

Ethynylbenzoic acid-substituted porphyrins have been synthesized and used in dye-sensitized solar cells. These compounds are found to be effective in achieving comparable power conversion efficiencies to their meso-substituted counterparts (Ishida et al., 2013).

Fluorescent Labeling in Bacterial Strains

3-Ethynylbenzoate, a related compound, serves as a fluorogenic and chromogenic probe for labeling bacterial cells that express the TOL pathway, which is involved in toluene degradation. This application is significant in the field of microbiological studies and environmental monitoring (Clingenpeel et al., 2005).

Method for Synthesizing Esters

A study on the synthesis of esters of ethynylbenzoic acids provides insights into developing new methods for preparing such compounds, which can be crucial in various chemical synthesis processes (Shvartsberg & Moroz, 1971).

Safety And Hazards

While specific safety and hazard information for 2-Ethynylbenzoic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSGANIYBODQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506937
Record name 2-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzoic acid

CAS RN

33578-00-6
Record name 2-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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